1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine
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Overview
Description
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole
- 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-d]pyrimidine
- 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine is unique due to its specific ring structure and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C4H11N5 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrazolo[3,4-c]pyrazol-4-amine |
InChI |
InChI=1S/C4H11N5/c5-3-2-1-6-8-4(2)9-7-3/h2-4,6-9H,1,5H2 |
InChI Key |
FVZIXCKRPBPLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NNC2NN1)N |
Origin of Product |
United States |
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